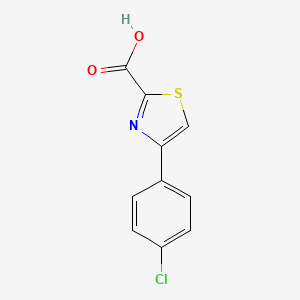

4-(4-Chlorophenyl)thiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMOAMJPPUFTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581687 | |

| Record name | 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779320-20-6 | |

| Record name | 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Chlorophenyl)thiazole-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a thiazole core, a reactive carboxylic acid handle, and a lipophilic chlorophenyl group, provides a versatile platform for the synthesis of novel compounds with diverse pharmacological profiles. This guide offers a comprehensive exploration of its chemical properties, synthesis, spectral characteristics, reactivity, and applications, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.

Core Chemical Identity and Physicochemical Properties

This compound is a solid, off-white compound at room temperature.[1][2] The core structure consists of a central five-membered thiazole ring. This ring is substituted at the C4 position with a 4-chlorophenyl group and at the C2 position with a carboxylic acid functional group. The presence of the chlorine atom on the phenyl ring is a common feature in many bioactive molecules, often influencing metabolic stability and receptor binding affinity.[3]

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 779320-20-6 | [1][4][5] |

| Molecular Formula | C₁₀H₆ClNO₂S | [1][6] |

| Molecular Weight | 239.68 g/mol | [1][6] |

| Appearance | Solid, Off-white solid | [1][2] |

| Purity | Typically ≥95-97% | [2][4] |

| SMILES | O=C(O)C1=NC(C2=CC=C(Cl)C=C2)=CS1 | [1][4] |

| InChI | 1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | [1] |

| InChIKey | JOMOAMJPPUFTSI-UHFFFAOYSA-N | [1] |

Stability and Storage: The compound should be stored in a cool, dry place, with recommended temperatures between 0-8°C to ensure long-term stability.[2][7]

Synthesis and Mechanistic Insights

The construction of the 4-arylthiazole scaffold is most reliably achieved via the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[8][9] This method remains a cornerstone of heterocyclic chemistry due to its efficiency and broad substrate scope.

Mechanism: The Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide. For the target molecule, the key precursors are 2-bromo-1-(4-chlorophenyl)ethan-1-one and thiooxamide (or a derivative thereof). The reaction proceeds through a well-established pathway:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the bromide ion.

-

Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The final step is an acid-catalyzed dehydration of the heterocyclic alcohol intermediate to form the aromatic thiazole ring.

Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq.) in absolute ethanol.

-

Reagent Addition: Add thiooxamide (1.1 eq.) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup: Allow the mixture to cool to room temperature. The resulting product, 4-(4-chlorophenyl)thiazole-2-carboxamide, may precipitate. Collect the solid by filtration.

-

Hydrolysis: The collected amide is then hydrolyzed to the carboxylic acid by heating in an acidic or basic aqueous solution (e.g., refluxing with 6M HCl).

-

Purification: After cooling, the carboxylic acid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectral Analysis and Structural Elucidation

Spectroscopic methods are essential for confirming the identity and purity of this compound. The expected spectral data are summarized below, based on analyses of structurally similar compounds.[10][11][12][13]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Thiazole H-5 | δ 7.5-8.5 ppm (singlet) | The sole proton on the electron-deficient thiazole ring. |

| Phenyl H-2', H-6' | δ 7.8-8.2 ppm (doublet) | Protons ortho to the thiazole ring. | |

| Phenyl H-3', H-5' | δ 7.4-7.6 ppm (doublet) | Protons ortho to the chlorine atom. | |

| Carboxylic Acid OH | δ 12.0-13.0 ppm (broad singlet) | Exchangeable acidic proton. | |

| ¹³C NMR | Carboxylic C=O | δ 160-170 ppm | Carbonyl carbon of the carboxylic acid. |

| Thiazole C2 | δ 165-175 ppm | Carbon atom attached to the carboxylic acid and nitrogen. | |

| Thiazole C4 | δ 145-155 ppm | Carbon atom attached to the chlorophenyl group. | |

| Thiazole C5 | δ 115-125 ppm | Carbon atom bearing the H-5 proton. | |

| Phenyl Carbons | δ 128-140 ppm | Aromatic carbons, with distinct signals for C1', C2'/6', C3'/5', and C4'. | |

| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption of a carboxylic acid O-H bond. |

| C=O stretch (acid) | ~1700 cm⁻¹ (strong) | Carbonyl stretching vibration. | |

| C=N / C=C stretch | 1450-1600 cm⁻¹ (medium) | Aromatic and heteroaromatic ring vibrations. | |

| C-Cl stretch | 1000-1100 cm⁻¹ | Stretching vibration of the aryl-chloride bond. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 239 | Corresponding to the molecular weight of C₁₀H₆³⁵ClNO₂S. |

| Isotope Peak (M+2) | m/z ≈ 241 | A peak with ~33% the intensity of M⁺, characteristic of the ³⁷Cl isotope. |

Chemical Reactivity and Synthetic Potential

The molecule possesses three key regions of reactivity: the carboxylic acid group, the thiazole ring, and the chlorophenyl moiety. This trifunctional nature makes it a highly valuable synthetic intermediate.

Caption: Fig. 2: Key Reaction Pathways

-

Carboxylic Acid Moiety: This is the most versatile functional group for derivatization. Standard organic transformations can be readily applied.

-

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

-

Amide Formation: Coupling with amines using standard reagents (e.g., HATU, EDC) produces a diverse range of amides, a common linkage in bioactive molecules.[14]

-

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the highly reactive acid chloride, which is a precursor for Friedel-Crafts acylations and other reactions.[15]

-

-

Thiazole Ring: The thiazole ring is an electron-deficient aromatic system. The electron-withdrawing effects of the carboxylic acid and chlorophenyl groups further deactivate the ring towards electrophilic substitution. However, reactions like bromination at the C5 position may be possible under forcing conditions.

-

4-Chlorophenyl Group: The chlorine atom can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. More commonly, this group is retained to provide lipophilicity and specific steric and electronic interactions with biological targets.

Applications in Drug Discovery and Materials Science

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][16] Derivatives of 4-(4-chlorophenyl)thiazole have demonstrated a wide spectrum of therapeutic potential.

-

Antimicrobial and Antifungal Agents: The thiazole core is present in many compounds with potent activity against bacterial and fungal pathogens.[2][9]

-

Anticancer Agents: Numerous studies have explored 4-arylthiazole derivatives as inhibitors of various kinases and other targets relevant to oncology.[9][14][16] The 4-chlorophenyl substituent, in particular, is frequently found in potent enzyme inhibitors.[17]

-

Antiparasitic Agents: Novel derivatives based on the 4-(4-chlorophenyl)thiazole scaffold have been synthesized and evaluated as potential treatments for neglected tropical diseases like leishmaniasis and Chagas disease.[10]

-

Agrochemicals: The compound serves as an intermediate in the formulation of effective herbicides and fungicides, contributing to crop protection.[2][7]

-

Materials Science: The rigid, aromatic nature of the molecule makes it a candidate for incorporation into novel polymers and coatings.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

GHS Classification: The compound is classified as Acute Toxicity, Oral, Category 4.[1][6]

-

Pictogram: GHS07 (Exclamation Mark).[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool (0-8°C), dry environment away from incompatible materials.[2]

Conclusion

This compound is a synthetically accessible and highly versatile building block. Its well-defined chemical properties, predictable reactivity, and the established biological significance of its core structure make it an invaluable tool for chemists and pharmacologists. A thorough understanding of its synthesis, spectral features, and reactivity, as outlined in this guide, empowers researchers to leverage this compound for the design and development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

Sources

- 1. This compound 779320-20-6 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound 95% | CAS: 779320-20-6 | AChemBlock [achemblock.com]

- 5. This compound 779320-20-6 [sigmaaldrich.com]

- 6. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. synarchive.com [synarchive.com]

- 9. benchchem.com [benchchem.com]

- 10. scielo.br [scielo.br]

- 11. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 16. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The precise characterization of substituted thiazoles is paramount for drug discovery, quality control, and mechanistic studies. This guide provides an in-depth, experience-driven walkthrough for the definitive structure elucidation of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid (C₁₀H₆ClNO₂S), a key synthetic intermediate.[3][4] We will move beyond a simple listing of data to explain the causal logic behind experimental choices and demonstrate how a combination of synthetic strategy, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural confirmation.

Foundational Strategy: Synthesis via Hantzsch Thiazole Condensation

The unequivocal elucidation of a chemical structure begins with a logical and well-characterized synthetic pathway. The Hantzsch thiazole synthesis, first described in 1887, remains a robust and high-yielding method for constructing the thiazole core.[5][6] Our strategy involves the condensation of an α-haloketone with a thioamide derivative, followed by hydrolysis to yield the target carboxylic acid.

Causality of Reagent Selection:

-

2-Bromo-1-(4-chlorophenyl)ethan-1-one: This α-haloketone provides the C4 and C5 atoms of the thiazole ring and introduces the required 4-chlorophenyl substituent. The bromine atom serves as an excellent leaving group for the initial nucleophilic attack.

-

Ethyl 2-amino-2-thioxoacetate: This thioamide is selected as it contains the necessary S-C-N fragment to form the thiazole ring and conveniently carries a protected carboxylic acid group (ethyl ester), which can be readily deprotected in a subsequent step.

The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7] The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid.

Figure 1: Synthetic workflow for the target compound.

The Spectroscopic Gauntlet: A Workflow for Unambiguous Confirmation

Once the material is synthesized and purified, a multi-pronged analytical approach is essential. No single technique is sufficient; instead, the convergence of data from NMR, IR, and MS provides an unshakeable confirmation of the structure. This integrated approach ensures that every atom and bond is accounted for.

Figure 2: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We employ both ¹H and ¹³C NMR to create a complete picture.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and their proximity to other protons.

-

Experimental Protocol:

-

Dissolve ~5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

To confirm the acidic proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the carboxylic acid proton signal will disappear.

-

-

Expected Spectrum & Interpretation:

-

Aromatic Region (Chlorophenyl): The two pairs of equivalent protons on the parasubstituted chlorophenyl ring will appear as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the electron-withdrawing chlorine atom will be slightly downfield from the protons ortho to the thiazole ring.

-

Heteroaromatic Region (Thiazole): The lone proton at the C5 position of the thiazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the aromatic nature of the ring and the adjacent sulfur atom.[2]

-

Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a very broad singlet at a significantly downfield chemical shift (>10 ppm). This signal will disappear upon exchange with D₂O, providing definitive proof of its identity.

-

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be required for a better signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment where all C-H couplings are removed, resulting in each unique carbon appearing as a singlet.

-

Typical acquisition times are longer than for ¹H NMR due to the low natural abundance of ¹³C.

-

-

Expected Spectrum & Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and will appear furthest downfield.

-

Thiazole Carbons: Three distinct signals are expected for the C2, C4, and C5 carbons of the thiazole ring. The C2 and C4 carbons, bonded to heteroatoms, will be significantly downfield.

-

Aromatic Carbons: Four signals are expected for the 4-chlorophenyl ring due to symmetry: the carbon bearing the chlorine (C-Cl), the carbon attached to the thiazole ring (C-ipso), and the two pairs of equivalent CH carbons.

-

Table 1: Predicted NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

|---|---|---|---|

| COOH | >10 (broad s, 1H) | ~162-165 | Acidic proton, deshielded carbonyl carbon. |

| Thiazole-H5 | ~8.0-8.3 (s, 1H) | ~118-122 | Lone proton on the electron-rich thiazole ring.[8] |

| Phenyl-H (ortho to Thiazole) | ~7.8-8.0 (d, 2H) | ~128-130 | Aromatic proton adjacent to the thiazole substituent. |

| Phenyl-H (ortho to Cl) | ~7.4-7.6 (d, 2H) | ~130-132 | Aromatic proton adjacent to the electronegative Cl. |

| Thiazole-C2 | - | ~168-172 | Carbon between two heteroatoms (N and S). |

| Thiazole-C4 | - | ~150-154 | Carbon attached to the phenyl ring and adjacent to S. |

| Phenyl-C (ipso) | - | ~132-134 | Carbon attached to the thiazole ring. |

| Phenyl-C (Cl) | - | ~135-138 | Carbon attached to the chlorine atom. |

(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Experimental Protocol:

-

For solid samples, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the dry, purified solid onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically over the range of 4000-600 cm⁻¹.

-

Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk.

-

-

Expected Spectrum & Interpretation: The IR spectrum provides a "fingerprint" that confirms the key architectural features of the molecule.

-

O-H Stretch: A very broad and strong absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is the hallmark of a carboxylic acid O-H bond, resulting from strong hydrogen bonding.[9][10]

-

C=O Stretch: A sharp, intense absorption band around 1700-1725 cm⁻¹ confirms the presence of the carboxylic acid carbonyl group.

-

Aromatic C=C Stretch: Medium to sharp bands in the ~1600-1450 cm⁻¹ region are characteristic of the C=C bond vibrations within the phenyl and thiazole rings.[11]

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 1090-1100 cm⁻¹, is indicative of the C-Cl bond on the aromatic ring.

-

Table 2: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| 1700-1725 (strong) | C=O Stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C Stretch | Aromatic/Heteroaromatic Rings |

| ~1090 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition. It is the final arbiter of the molecular formula.

-

Experimental Protocol:

-

Dissolve a minute amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is gentle and well-suited for polar molecules like carboxylic acids.

-

Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very clean and efficient.

-

For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer to obtain a mass measurement with high accuracy (<5 ppm error).

-

-

Expected Spectrum & Interpretation:

-

Molecular Ion Peak: The molecular weight of C₁₀H₆ClNO₂S is 239.68 g/mol .[3] The key feature to look for is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for any chlorine-containing fragment: a main peak (M) and a smaller peak at two mass units higher (M+2), with a relative intensity ratio of approximately 3:1.

-

High-Resolution Data: HRMS will provide an exact mass that can be used to confirm the elemental formula. The calculated exact mass for C₁₀H₆³⁵ClNO₂S is 238.9808. An experimental result within a few ppm of this value provides unequivocal confirmation of the molecular formula.

-

Fragmentation: Key fragments may include the loss of the carboxylic group (-45 Da) or cleavage of the thiazole ring, further corroborating the proposed structure.

-

Table 3: Expected Mass Spectrometry Data

| Ion | m/z (Nominal) | m/z (Exact) | Notes |

|---|---|---|---|

| [M+H]⁺ | 240 / 242 | 240.9886 | Isotopic pattern for one Cl atom (3:1 ratio). |

| [M-H]⁻ | 238 / 240 | 237.9730 | Often the base peak in negative ESI mode. |

| [M-COOH]⁺ | 195 / 197 | 194.9804 | Loss of the carboxylic acid group. |

Conclusion

The structural elucidation of this compound is not achieved by a single measurement but by the logical synthesis and corroboration of data from multiple, orthogonal analytical techniques. The Hantzsch synthesis provides a logical entry point. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental formula and molecular weight. Each technique serves as an internal check on the others, creating a self-validating system that allows researchers to proceed with absolute confidence in the identity and purity of their material. This rigorous, multi-faceted approach is fundamental to ensuring scientific integrity and advancing drug development programs.

References

-

Pérez-peña, J., González-dávila, H., & Arenas, J. F. (1988). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters, 21(8), 795-813. [Link][9]

-

Taylor & Francis Online. Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. [Link][10]

-

ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. [Link][12]

-

PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. [Link][13]

-

ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. [Link][14]

-

ACS Publications. Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. [Link][15]

-

PMC - NIH. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors. [Link][16]

-

ISJ. Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. [Link][2]

-

ACS Publications. Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. [Link][17]

-

ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... [Link][18]

-

Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link][11]

-

SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. [Link][8]

-

PubChem. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. [Link][19]

-

Google Patents. Processes for preparing thiazole carboxylic acids. [20]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. isca.me [isca.me]

- 3. This compound 779320-20-6 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. youtube.com [youtube.com]

- 8. scielo.br [scielo.br]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid and Its Derivatives: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(4-chlorophenyl)thiazole-2-carboxylic acid and its derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the field, this document delves into the synthesis, chemical properties, and diverse biological activities of these molecules, with a focus on their potential as therapeutic agents.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The incorporation of a 4-chlorophenyl group at the 4-position of the thiazole ring often enhances the biological activity of these molecules, a feature attributed to the electron-withdrawing nature of the chlorine atom and the overall lipophilicity of the phenyl ring. The carboxylic acid functional group at the 2-position provides a handle for further chemical modification and can also play a crucial role in the interaction of these compounds with their biological targets.

This guide will explore the synthesis of the parent compound, this compound, and its derivatives. It will then provide a detailed examination of their biological activities, with a particular focus on their anticancer and anti-inflammatory properties. The underlying mechanisms of action, including the modulation of key signaling pathways, will be discussed in detail. Finally, this guide will present key experimental protocols for the synthesis and biological evaluation of these promising compounds.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

Synthesis of the Core Scaffold: 4-(4-Chlorophenyl)thiazole

A plausible and efficient route to the core 4-(4-chlorophenyl)thiazole scaffold involves the Hantzsch thiazole synthesis. This reaction typically utilizes an α-haloketone and a source of the thioamide. For the synthesis of derivatives bearing a carboxylic acid at the 2-position, a common strategy is to first introduce a group that can be subsequently hydrolyzed, such as a nitrile or an ester.

A representative synthetic approach is outlined below:

Caption: Synthetic workflow for this compound.

Synthesis of Derivatives

The carboxylic acid group at the 2-position of the thiazole ring serves as a versatile handle for the synthesis of a wide array of derivatives, including amides, esters, and hydrazones. These modifications can significantly impact the biological activity, selectivity, and pharmacokinetic properties of the parent compound. For instance, the synthesis of amide derivatives can be readily achieved by coupling the carboxylic acid with various amines using standard peptide coupling reagents.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been shown to exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiazole derivatives. Compounds based on the 4-(4-chlorophenyl)thiazole scaffold have demonstrated potent cytotoxic activity against a range of cancer cell lines.

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for anticancer drug development.[2][4] Several studies have shown that thiazole derivatives can effectively inhibit key components of this pathway, leading to the induction of apoptosis and the suppression of tumor growth.[2][5][6]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

The following table summarizes the in vitro cytotoxic activity of representative 4-(4-chlorophenyl)thiazole derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Amide | A549 (Lung) | 12.0 ± 1.73 | [3] |

| 2 | Hydrazone | C6 (Glioma) | 3.83 ± 0.76 | [3] |

| 3 | Carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | |

| 4 | Carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation.[7][8]

Several studies have investigated the anti-inflammatory properties of thiazole derivatives and have identified them as potent inhibitors of COX enzymes.[9][10] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key inflammatory mediators.[7]

The following table presents the in vitro inhibitory activity of representative 4-(4-chlorophenyl)thiazole derivatives against COX-1 and COX-2 enzymes.

| Compound ID | Derivative Type | COX-1 Inhibition (%) at 5 µM | COX-2 Inhibition (%) at 5 µM | Selectivity Index (COX-2/COX-1) | Reference |

| 5 | Carboxamide | 14.7 | 53.9 | 3.67 | [9] |

| 6 | Carboxamide | 58.2 | 81.5 | 1.40 | [9] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative 4-(4-chlorophenyl)thiazole derivative and for the evaluation of its biological activity.

Synthesis of a Representative Amide Derivative

Protocol: Synthesis of N-Aryl-4-(4-chlorophenyl)thiazole-2-carboxamide

-

Step 1: Synthesis of this compound. A detailed protocol for the synthesis of the parent carboxylic acid would be presented here, likely involving the hydrolysis of a nitrile or ester precursor.[11][12]

-

Step 2: Amide Coupling.

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

-

Add the desired aniline derivative (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(4-chlorophenyl)thiazole-2-carboxamide.

-

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their broad spectrum of biological activities, particularly their anticancer and anti-inflammatory properties, coupled with their synthetic tractability, makes them attractive candidates for further development. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, provides a strong rationale for their therapeutic application.

Future research in this area should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and the identification of their specific molecular targets will be crucial for their advancement into preclinical and clinical development. The in-depth understanding of the structure-activity relationships of these thiazole derivatives will undoubtedly pave the way for the design of novel and more effective therapeutic agents.

References

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central. [Link]

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PubMed Central. [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Taylor & Francis Online. [Link]

-

EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Publishing. [Link]

-

4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. (2020). PubMed. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health (NIH). [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (n.d.). PubMed Central. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]

-

One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.). Not available. [Link]

-

Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). PubMed Central. [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers. [Link]

-

Multitarget inhibition of diabetic enzymes by thiazole carboxylic acids: experimental and computational approaches | Request PDF. (n.d.). ResearchGate. [Link]

-

Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). National Institutes of Health (NIH). [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. [Link]

-

Multitarget inhibition of diabetic enzymes by thiazole carboxylic acids: experimental and computational approaches. (n.d.). OUCI. [Link]

-

Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][2][3]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. (n.d.). MDPI. [Link]

-

Synthesis from Carboxylic Acid Derivatives. (n.d.). Not available. [Link]

-

[Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. (1975). PubMed. [Link]

-

2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (n.d.). ResearchGate. [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [Link]

-

Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. [Link]

- US3542822A - Hydrolysis of nitriles to carboxylic acids. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 9. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjpmr.com [wjpmr.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis and Discovery of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid

Executive Summary

This technical guide provides an in-depth exploration of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into the scientific rationale underpinning its discovery, its pharmacological relevance, and provide a detailed, field-proven methodology for its chemical synthesis. The core of this guide is a meticulous breakdown of the Hantzsch thiazole synthesis, adapted for this specific molecule, offering researchers a robust and reproducible protocol. This document is designed to bridge foundational chemical principles with practical laboratory application, serving as a vital resource for professionals engaged in synthetic chemistry and drug development.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen- and sulfur-containing rings being particularly prominent in a vast array of pharmaceuticals.[1] Among these, the thiazole ring is a privileged scaffold due to its unique electronic properties and its ability to engage in various biological interactions.[2][3] Thiazole derivatives have demonstrated a remarkable spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4]

The specific incorporation of a 4-chlorophenyl substituent is a common strategy in medicinal chemistry to enhance biological activity. The chloro group can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The combination of this substituent with the thiazole core in this compound creates a molecule with considerable potential as a building block for novel therapeutic agents.[5][6]

Discovery Context and Pharmacological Relevance

The "discovery" of molecules like this compound is often driven by screening programs and rational drug design based on known pharmacophores. Research into functionally similar compounds has highlighted their potential in several therapeutic areas.

-

Antiparasitic Activity: Studies on various 4-(4-chlorophenyl)thiazole derivatives have revealed significant activity against neglected tropical diseases. For instance, related compounds have been evaluated as potent leishmanicidal and trypanocidal agents, suggesting that this structural motif is a promising starting point for the development of new antiparasitic drugs.[6]

-

Anticancer Potential: The thiazole scaffold is present in several approved anticancer drugs.[4] Research on structurally related 4-substituted aryl-thiazoles has shown potent antiproliferative activity against cancer cell lines, with some exerting their effect through mechanisms like the inhibition of tubulin polymerization.[7][8]

-

Enzyme Inhibition: As a versatile chemical intermediate, this compound serves as a key building block in the synthesis of molecules designed for enzyme inhibition, providing researchers with tools to probe metabolic pathways and develop targeted therapies.[5]

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 4-arylthiazole ring system is the Hantzsch thiazole synthesis, first reported in 1887.[4][9] This reaction is valued for its simplicity, high yields, and the stability of the resulting aromatic products.[2][9]

The fundamental mechanism involves the condensation reaction between an α-haloketone and a thioamide.[1][9] The process can be broken down into three key stages:

-

Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone and displacing the halide ion.[9][10]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered ring.[1][9]

-

Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic thiazole ring.[9]

Caption: General Mechanism of Hantzsch Thiazole Synthesis.

Detailed Synthetic Protocol

The synthesis of this compound is efficiently achieved via a two-step Hantzsch condensation followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate

This protocol is based on established Hantzsch synthesis procedures.[4]

-

Materials and Reagents:

-

2-Bromo-1-(4-chlorophenyl)ethanone

-

Ethyl thiooxamate (H₂NCSCOOEt)

-

Absolute Ethanol (EtOH)

-

Sodium Bicarbonate (NaHCO₃)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Experimental Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (10 mmol, 1.0 eq.) in 100 mL of absolute ethanol.

-

To this solution, add ethyl thiooxamate (11 mmol, 1.1 eq.).

-

Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.

-

Causality: Ethanol serves as an ideal polar protic solvent that facilitates the dissolution of reactants and the subsequent cyclization. Heating to reflux provides the necessary activation energy for the reaction to proceed at an efficient rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step quenches any remaining acidic byproducts.

-

Reduce the solvent volume to approximately 20% using a rotary evaporator.

-

Perform a liquid-liquid extraction. Add 100 mL of deionized water and 100 mL of diethyl ether to the flask. Transfer to a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic (ether) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Causality: The washing steps are crucial for removing residual ethanol, salts, and other water-soluble impurities, ensuring a cleaner crude product.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl ester as a solid.

-

Purify the product by recrystallization from an ethanol/water mixture to obtain pure ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate.

-

Step 2: Hydrolysis to this compound

-

Materials and Reagents:

-

Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate (from Step 1)

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH) / Water

-

Hydrochloric Acid (HCl), 2M

-

-

Experimental Procedure:

-

Dissolve the purified ethyl ester (8 mmol, 1.0 eq.) in a mixture of 50 mL methanol and 20 mL water in a 100 mL round-bottom flask.

-

Add sodium hydroxide (16 mmol, 2.0 eq.) to the solution.

-

Heat the mixture to 60°C and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Causality: Basic hydrolysis (saponification) is a standard and highly efficient method for converting esters to carboxylic acids. The excess NaOH ensures the reaction goes to completion.

-

After cooling the reaction to room temperature, remove the methanol via rotary evaporation.

-

Re-dissolve the remaining aqueous residue in 50 mL of water.

-

Cool the solution in an ice bath and acidify to pH ~2 by the dropwise addition of 2M HCl. A precipitate will form.

-

Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Dry the solid in a vacuum oven at 50°C to yield the final product, this compound.

-

Caption: Experimental Workflow for Synthesis.

Characterization and Data

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. The data presented below are typical expected values for this compound.

| Property | Data | Source |

| Molecular Formula | C₁₀H₆ClNO₂S | [11] |

| Molecular Weight | 239.68 g/mol | [11] |

| Appearance | Off-white to white solid | [5] |

| CAS Number | 779320-20-6 | [12] |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals. The thiazole proton (at C5) would appear as a singlet in the aromatic region. The protons of the 4-chlorophenyl group would appear as two distinct doublets (an AA'BB' system) due to their symmetry. A broad singlet corresponding to the carboxylic acid proton will also be present at a downfield chemical shift, which would disappear upon a D₂O shake.[6][13]

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR would show distinct signals for the carboxylic acid carbonyl, the thiazole ring carbons, and the carbons of the chlorophenyl group.[6]

-

Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-) would show a prominent molecular ion peak [M-H]⁻ corresponding to the calculated mass, confirming the molecular weight.

Conclusion and Future Outlook

This guide has detailed the rationale and a robust synthetic pathway for this compound, a molecule of considerable interest in medicinal chemistry. The Hantzsch synthesis provides a reliable and high-yielding route to the core scaffold, which can be readily purified and characterized using standard laboratory techniques. The established biological relevance of this and related compounds underscores its importance as a building block for the discovery of new therapeutic agents. Future research will likely focus on derivatizing the carboxylic acid moiety to create libraries of amides and esters for high-throughput screening against various biological targets, particularly in the fields of oncology and infectious diseases.

References

- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.

- Benchchem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.

-

ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2016).

- Chem-Impex. (n.d.). 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid.

- ResearchGate. (n.d.). Hantzsch thiazole synthesis.

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

- da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1).

- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Benchchem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl).

- Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2129.

- BLDpharm. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 779320-20-6.

- Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(10), 4149–4159.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 673682, 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved from [Link]

- Gomaa, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

- ACS Publications. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 53(10), 4149-4159.

- Benchchem. (2025). Buying Guide: 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid for Synthesis.

- Kariuki, B. M., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-...). Molbank, 2021(3), M1253.

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Chem-Impex. (n.d.). 2-(2-Chlorophenyl)thiazole-4-carboxylic acid ethyl ester.

- CymitQuimica. (n.d.). 5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid.

- SynHet. (n.d.). 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid.

- ResearchGate. (n.d.). Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also....

- ChemicalBook. (n.d.). 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid(17228-98-7) 1 h nmr.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scielo.br [scielo.br]

- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 779320-20-6|this compound|BLD Pharm [bldpharm.com]

- 13. 2-(4-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXYLIC ACID(17228-98-7) 1H NMR spectrum [chemicalbook.com]

Unlocking the Therapeutic Potential of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its inherent ability to engage with a wide array of biological targets has rendered it a privileged structure in the quest for novel therapeutics. This technical guide focuses on a specific, yet promising, member of this family: 4-(4-Chlorophenyl)thiazole-2-carboxylic acid. While this compound has been synthesized, its specific therapeutic targets remain largely unexplored. This document serves as an in-depth guide for researchers, outlining a scientifically rigorous approach to identify and validate the potential therapeutic targets of this molecule. We will synthesize existing knowledge on thiazole derivatives, propose high-probability candidate targets, and provide detailed, field-proven experimental protocols for their validation. The overarching goal is to provide a comprehensive roadmap for elucidating the mechanism of action of this compound and accelerating its potential journey from a chemical entity to a therapeutic lead.

The Thiazole Scaffold: A Privileged Motif in Drug Discovery

The five-membered heterocyclic thiazole ring is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind to a diverse range of protein targets. Clinically approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole underscore the therapeutic versatility of the thiazole core.[3][4] The broad spectrum of activities associated with thiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, makes any novel thiazole-containing compound a subject of significant interest for therapeutic development.[5][6][7][8]

High-Priority Putative Target: c-Met Kinase

Based on initial synthesis reports and the well-established role of thiazoles as kinase inhibitors, the receptor tyrosine kinase c-Met emerges as a primary hypothetical target for this compound.[3][9]

The c-Met proto-oncogene encodes the receptor for hepatocyte growth factor (HGF) and its dysregulation is a known driver in numerous human cancers.[10][11] Overexpression or mutation of c-Met can lead to tumor growth, angiogenesis, and metastasis.[12] Consequently, c-Met is a validated and highly pursued target for cancer therapy.[10] The synthesis of this compound within a research program aimed at discovering c-Met inhibitors provides a strong rationale for prioritizing this kinase for initial investigation.

Proposed Signaling Pathway Involvement

The proposed interaction of this compound with c-Met would involve the inhibition of its kinase activity, thereby disrupting downstream signaling cascades crucial for cancer cell proliferation and survival. A simplified representation of this proposed mechanism is depicted below.

Secondary and Exploratory Therapeutic Targets

While c-Met presents a compelling primary target, the broad bioactivity of the thiazole scaffold warrants a wider exploratory approach. Structurally similar compounds have demonstrated activity against a range of other protein families.

Other Kinases

The thiazole core is a common feature in inhibitors of various kinases beyond c-Met, including:

-

Epidermal Growth Factor Receptor (EGFR): Thiazole-containing compounds have been designed as EGFR kinase inhibitors.[13]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibitors targeting both c-Met and VEGFR-2 are known, and the thiazole scaffold is present in some of these molecules.[1][14]

Enzymes Involved in Inflammation

Thiazole derivatives have been reported as inhibitors of enzymes that play a key role in the inflammatory response, such as:

-

Cyclooxygenases (COX-1 and COX-2): Certain thiazole carboxamide derivatives have shown inhibitory activity against COX enzymes.[15]

-

5-Lipoxygenase (5-LOX): Dual inhibition of DNase I and 5-LOX has been observed with some thiazole derivatives, suggesting a potential role in neuroprotection.[5]

Microbial Targets

The thiazole ring is a component of several antimicrobial agents.[16][17][18][19] Therefore, this compound should be evaluated for its potential to inhibit the growth of pathogenic bacteria and fungi.

Experimental Validation: Protocols and Methodologies

A tiered approach to experimental validation is recommended, starting with the primary hypothesized target and progressing to broader screening.

Tier 1: Validation as a c-Met Kinase Inhibitor

The following workflow outlines the key steps to ascertain the activity of this compound against c-Met.

Principle: This assay measures the binding of the test compound to the c-Met kinase domain by quantifying the displacement of a fluorescent tracer.

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the c-Met kinase, the europium-labeled anti-tag antibody, and the fluorescent tracer.

-

Add the serially diluted compound to the wells.

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the IC50 value from the dose-response curve.

Principle: This assay determines if the compound can inhibit the HGF-induced autophosphorylation of c-Met in a cellular context.

Protocol:

-

Culture a c-Met overexpressing cell line (e.g., MKN-45 or A549) to 80% confluency.

-

Starve the cells in serum-free media for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with HGF for 15 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-c-Met and total c-Met.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the inhibition of phosphorylation.

Tier 2: Screening for Broader Kinase and Enzyme Inhibition

A panel of kinase and enzyme assays should be employed to explore the selectivity of the compound.

| Assay Type | Target Examples | Principle |

| Kinase Panel Screen | EGFR, VEGFR-2, PDGFRβ | TR-FRET, Radiometric, or Luminescence-based assays |

| COX Inhibition Assay | COX-1, COX-2 | Measurement of prostaglandin E2 (PGE2) production |

| 5-LOX Inhibition Assay | 5-Lipoxygenase | Measurement of leukotriene B4 (LTB4) production |

Tier 3: Antimicrobial Susceptibility Testing

Principle: The antimicrobial activity can be assessed by determining the minimum inhibitory concentration (MIC) required to inhibit the growth of various microorganisms.

Protocol (Broth Microdilution):

-

Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate growth media.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (media only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Concluding Remarks and Future Directions

This guide provides a structured and evidence-based framework for the systematic investigation of the therapeutic potential of this compound. The initial focus on c-Met kinase is strongly justified by existing literature. However, a comprehensive evaluation across a panel of kinases, inflammatory enzymes, and microbial strains will provide a more complete understanding of this compound's biological activity profile. The detailed protocols provided herein are intended to serve as a practical starting point for researchers. Positive results from these initial studies would warrant further investigation into the compound's pharmacokinetic properties, in vivo efficacy in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential. The journey of a compound from a laboratory curiosity to a clinical candidate is long and challenging, but a rigorous and systematic approach to target identification and validation is the essential first step.

References

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

- Thiazole-containing compounds as therapeutic targets for cancer therapy. (Source: PubMed)

- Thiazole-containing compounds as therapeutic targets for cancer therapy.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (Source: PubMed)

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

- Transforming Type II to Type I c-Met kinase inhibitors via combined scaffold hopping and structure-guided synthesis of new series of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one deriv

- Synthesis and Pin1 inhibitory activity of thiazole deriv

- Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (Source: Taylor & Francis Online)

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (Source: PubMed)

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: MDPI)

- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (Source: PubMed)

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (Source: MDPI)

- c-Met inhibitor. (Source: Wikipedia)

- c-Met inhibitors – Knowledge and References. (Source: Taylor & Francis Online)

- Antimicrobial prospect of newly synthesized 1,3-thiazole deriv

- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- MET inhibitors in combination with other therapies in non-small cell lung cancer. (Source: Padda)

- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (Source: PMC - NIH)

- Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. (Source: PMC - NIH)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transforming Type II to Type I c-Met kinase inhibitors via combined scaffold hopping and structure-guided synthesis of new series of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]

- 13. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jchemrev.com [jchemrev.com]

An In-depth Technical Guide to the Mechanistic Investigation of 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid and its Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on elucidating the mechanism of action of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid. Given that the primary literature focuses on the biological activities of its derivatives rather than the core compound itself, this document synthesizes findings from related molecules to propose potential mechanisms and outlines a detailed experimental strategy for their validation.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities.[1][2] Its derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4][5] The subject of this guide, this compound, serves as a key synthetic intermediate for developing more complex and potent therapeutic candidates.[1] The presence of the 4-chlorophenyl group often enhances the biological efficacy of the molecule, making this scaffold particularly interesting for targeting specific biological pathways.[1][2]

While a definitive mechanism of action for the parent compound is not extensively documented, the activities of its derivatives suggest several potential molecular targets and pathways that warrant investigation. These include protein kinases, enzymes involved in microbial metabolism, and regulators of cellular proliferation.

Postulated Mechanisms of Action Based on Derivative Studies

Based on published research on structurally related compounds, we can hypothesize several avenues for the mechanism of action of this compound.

Inhibition of Protein Kinases in Oncology

Several studies have pointed towards the role of thiazole derivatives as kinase inhibitors. For instance, derivatives of the thiazole carboxamide scaffold have been evaluated as potential c-Met kinase inhibitors for cancer treatment.[6] Furthermore, other thiazole-based compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in oncology.[7]

Hypothetical Signaling Pathway:

Caption: Postulated inhibition of EGFR and VEGFR-2 signaling pathways.

Antimicrobial Activity through Enzyme Inhibition

The thiazole scaffold is a common feature in molecules with potent antimicrobial properties.[1][3][5] The mechanism for such activity often involves the inhibition of essential microbial enzymes. For example, some thiazole derivatives have been shown to target DNA gyrase, an enzyme critical for bacterial DNA replication.[7]

Hypothetical Mechanism of Antimicrobial Action:

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is required to validate these hypotheses and uncover the precise mechanism of action. The following experimental workflow provides a robust framework for this investigation.

Workflow Diagram:

Caption: Experimental workflow for mechanism of action studies.

Step 1: Initial Phenotypic Screening

The first step is to confirm the biological activity of this compound in relevant cellular models.

Protocol: Antiproliferative Assay using MTT

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Compound/Derivative | Target Cell Line | Reported IC50 (µM) | Reference |

| Cu(L1)2Cl2 (Thiazole Derivative) | MCF7 | 105.6 | [5] |

| Cu(L3)Cl2 (Thiazole Derivative) | MCF7 | 82.64 | [5] |

| Compound 11f (Thiazole Derivative) | A-549 | 0.025 | [7] |

| Compound 11f (Thiazole Derivative) | MCF-7 | 0.029 | [7] |

Step 2: Target Identification

If the compound shows significant activity, the next step is to identify its molecular target(s).

Protocol: Kinase Profiling Assay

-

Assay Preparation: Utilize a commercial kinase profiling service that screens the compound against a large panel of purified human kinases.

-

Compound Submission: Submit the compound at a specified concentration (e.g., 10 µM).

-